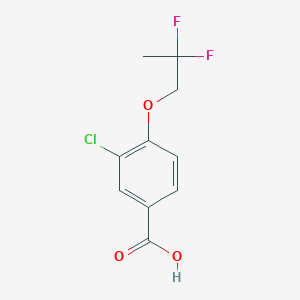

3-Chloro-4-(2,2-difluoropropoxy)benzoic acid

Descripción general

Descripción

3-Chloro-4-(2,2-difluoropropoxy)benzoic acid, also known as 3-chloro-4-difluoropropoxybenzoic acid or CDPBA, is an organic compound derived from benzoic acid. It is a white, crystalline solid that is soluble in water and alcohols. CDPBA has many uses in the laboratory and in industry, ranging from chemical syntheses to pharmaceuticals. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and dyes. CDPBA also has potential applications in biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Fluorescence Probes for Reactive Oxygen Species Detection

Developing sensitive and selective probes for reactive oxygen species (ROS) in biological systems is crucial for understanding cellular processes and disease mechanisms. Analogous compounds to 3-Chloro-4-(2,2-difluoropropoxy)benzoic acid have been utilized in the synthesis of novel fluorescence probes. These probes are designed to detect highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxidase intermediates, offering tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Water Purification

In environmental science, similar benzoic acid derivatives have been explored for their ability to purify water. Studies have demonstrated the effectiveness of photocatalytic processes using titanium dioxide suspensions illuminated with UV light to degrade organic pollutants, including various benzoic acid derivatives. This approach shows promise for removing contaminants from water, highlighting the potential for compounds like 3-Chloro-4-(2,2-difluoropropoxy)benzoic acid in environmental remediation (Matthews, 1990).

Synthetic Chemistry

In synthetic chemistry, halogenated benzoic acids serve as intermediates for producing various functional materials. For instance, hypervalent iodine reagents derived from similar compounds have been employed for halomethoxylation of unsaturated compounds, showcasing the versatility of these molecules in organic synthesis (Yusubov et al., 2004).

Materials Science

In materials science, derivatives of benzoic acid have been used to synthesize novel materials with specific properties. For example, polymerizable benzoic acid derivatives have been employed to create unique polymers and copolymers through ruthenium-based metathesis catalysts. These materials have potential applications in creating advanced polymers with tailored properties (Mayershofer et al., 2006).

Propiedades

IUPAC Name |

3-chloro-4-(2,2-difluoropropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O3/c1-10(12,13)5-16-8-3-2-6(9(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJQVIKIONKZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=C(C=C1)C(=O)O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(2,2-difluoropropoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

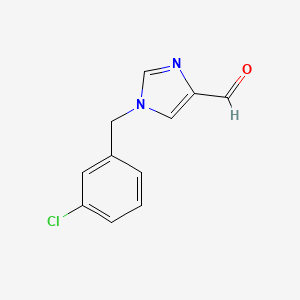

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1472422.png)

![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)